2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrrole core, which is a fused ring system combining chromene and pyrrole moieties, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multicomponent reactions. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the final product in acidic media . The structures of the obtained compounds are confirmed using techniques such as 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and optimization of reaction conditions can be applied to scale up the synthesis for industrial purposes. This involves careful control of reaction parameters to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the chromeno-pyrrole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities and biological activities.
Chromone Derivatives: Compounds like 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid.
Uniqueness
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its fused chromeno-pyrrole core and specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23NO4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23NO4/c1-17-8-13-22-21(16-17)25(29)23-24(19-6-4-3-5-7-19)28(27(30)26(23)32-22)15-14-18-9-11-20(31-2)12-10-18/h3-13,16,24H,14-15H2,1-2H3 |
InChI Key |
PBYXTSJTPXMCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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